tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring.
Introduction of substituents: The dichloro and fluoro substituents are introduced through halogenation reactions.
Carbamate formation: The final step involves the reaction of the indole derivative with tert-butyl chloroformate and a methylamine derivative to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The halogen substituents (chlorine and fluorine) on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The indole core can be oxidized or reduced under specific conditions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while hydrolysis of the carbamate group produces amines and carboxylic acids .
Scientific Research Applications
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and acetylcholinesterase, which are involved in metabolic and neurological pathways . The presence of halogen substituents can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Uniqueness
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the indole ring can enhance its stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16Cl2FN3O2 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H16Cl2FN3O2/c1-17(2,3)25-16(24)23(4)11-6-8(20)5-9-12-13(19)10(18)7-21-15(12)22-14(9)11/h5-7H,1-4H3,(H,21,22) |
InChI Key |
IGFVYVZSQMAPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=NC=C(C(=C23)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.